2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c1-10(15(23)21-13-8-4-3-7-12(13)17(18,19)20)22-16(24)11-6-2-5-9-14(11)27(22,25)26/h2-10H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGZFUAZPCFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is a member of the isothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₉F₃N₂O₃S
- Molecular Weight : 320.28 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammation and oxidative stress. Its structural features allow it to modulate pathways that lead to significant physiological effects.
Antioxidant Activity
Research indicates that derivatives of isothiazole compounds exhibit strong antioxidant properties. The mechanism involves the upregulation of endogenous antioxidant enzymes such as glutathione peroxidase and superoxide dismutase, which combat oxidative stress in cells .
Anti-inflammatory Effects
Studies have shown that this compound can significantly reduce inflammatory markers such as TNF-α and IL-6 in various models. Its action appears to involve the inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Case Studies
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Neuroprotective Effects : In animal models of ischemic stroke, treatment with the compound led to reduced infarction size and improved neurological outcomes, suggesting potential neuroprotective properties through Nrf2 pathway activation .
- Inhibition of MMPs : The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Inhibitory assays showed promising IC50 values indicating effective inhibition .
- Safety Profile : Toxicological assessments have indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses up to 750 mg/kg in animal studies .
Comparison with Similar Compounds
Structural Analogues of Benzoisothiazole Sultams
The target compound shares its core with several derivatives, differing primarily in substituents on the phenyl ring and the length of the amide chain. Key analogues include:
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values compared to ethyl or phenethyl analogues, favoring blood-brain barrier penetration .
- Solubility : Polar groups (e.g., acetamide in ) improve aqueous solubility, whereas bulky substituents like CF₃ may reduce it unless balanced by hydrophilic moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
